REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].F[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20].[CH3:22][O:23][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[S:32][C:33]1[CH:39]=[CH:38][CH:37]=[CH:36][C:34]=1[NH2:35])=[O:25].[NH2:40][C:41]1[S:42][CH:43]=[CH:44][N:45]=1>>[CH3:11][O:10][C:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[S:4][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20])=[O:9].[CH3:22][O:23][C:24]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[S:32][C:33]1[CH:39]=[CH:38][CH:37]=[CH:36][C:34]=1[NH:35][C:1]([NH:40][C:41]1[S:42][CH:43]=[CH:44][N:45]=1)=[O:9])=[O:25]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=CC=C1)SC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=CC=C1)SC1=C(N)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C=CC=C1)SC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C=CC=C1)SC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |